3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety, as well as a 4-fluorobenzyl carboxamide side chain. Its molecular formula is C₂₀H₁₉FN₂O₄S₂, with a molecular weight of 434.51 g/mol . The ethoxy group introduces steric bulk and moderate electron-donating effects, while the fluorophenyl group enhances metabolic stability and bioavailability through fluorine’s electronegativity.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-3-28-18-10-8-17(9-11-18)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-4-6-16(22)7-5-15/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIQRCFYXRGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiophene structures often exhibit anticancer properties. The incorporation of sulfonamide groups enhances the biological activity against various cancer cell lines. In vitro studies have demonstrated that 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide can inhibit the proliferation of cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group is believed to contribute to its efficacy by increasing lipophilicity, which enhances cell membrane penetration. In a study involving various bacterial strains, the compound exhibited significant antibacterial activity, highlighting its potential for treating bacterial infections .
Neurological Implications
There is emerging interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The ability to modulate serotonin receptors could provide a pathway for developing novel antidepressants .
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against multiple cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various sulfonamide derivatives included this compound. It was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests, suggesting its potential as a new antibiotic agent .
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of this compound on serotonin receptor activity using in vitro assays. The findings suggested that it acts as a partial agonist at serotonin receptors, indicating potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogs:
Physical and Spectroscopic Properties
- The ethoxy group in the target may lower melting points compared to polar substituents like cyano or hydrazine.
- NMR Signatures : The target’s ¹H NMR would feature:
- A triplet for the ethoxy OCH₂CH₃ (~1.4 ppm for CH₃, ~4.1 ppm for OCH₂).
- A singlet for the sulfamoyl N–CH₃ (~3.1 ppm).
- Aromatic protons for fluorophenyl (~7.2–7.4 ppm) and ethoxyphenyl (~6.8–7.0 ppm) .
Biological Activity
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide, a compound belonging to the class of thiophene derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Paal–Knorr reaction or Gewald reaction, where appropriate precursors undergo condensation in the presence of sulfur.
- Functionalization : The introduction of functional groups such as the sulfonyl moiety and ethoxyphenyl substituents is performed via sulfonylation and Friedel-Crafts alkylation reactions, respectively.
Table 1: Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiophene Ring Formation | Paal–Knorr / Gewald Reaction | Phosphorus pentasulfide |
| Sulfonyl Group Introduction | Sulfonylation | Sulfonyl chlorides |
| Ethoxyphenyl Introduction | Friedel-Crafts Alkylation | Ethoxybenzene |
Anticancer Potential
Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, with results suggesting it inhibits cell proliferation and induces apoptosis.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of similar thiophene compounds, it was found that these compounds could effectively induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The mechanism involved modulation of key apoptotic proteins, leading to programmed cell death .
The biological activity of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical for cancer cell survival and proliferation.
- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways that regulate growth and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Case Study: Antimicrobial Evaluation
A comparative study demonstrated that thiophene derivatives displayed varying degrees of antibacterial activity against Gram-positive bacteria. The compound's efficacy was assessed using standard disk diffusion methods, revealing promising results against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
